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Compound of Interest

Compound Name: Vinylidene cyanide

Cat. No.: B8752448

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial use of
cyanide compounds in key chemical syntheses. The information is intended to serve as a
valuable resource for researchers, scientists, and professionals involved in drug development
and chemical manufacturing.

Adiponitrile Synthesis via Hydrocyanation of
Butadiene

Adiponitrile is a crucial intermediate in the production of nylon 6,6. The dominant industrial
process involves the nickel-catalyzed hydrocyanation of 1,3-butadiene.[1][2][3] This process is
highly efficient and operates on a large scale.[4]

Quantitative Data
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Parameter Value Reference(s)

Primary Hydrocyanation

80-130 °C [5]
Temperature
Primary Hydrocyanation

Yy Y 5-20 bar [5]

Pressure
Isomerization Temperature 60-120 °C [5]
Isomerization Pressure 1-10 bar [5]
Secondary Hydrocyanation

30-130 °C [5]
Temperature
Secondary Hydrocyanation

1-20 bar [5]
Pressure

Zero-valent Nickel-phosphite
Catalyst [1][5]

complex

Co-catalyst/Promoter .
O Lewis acids (e.g., ZnClz, AICIs)  [2][5]
(Isomerization)

Overall Yield 97-99% [5]

Product Purity >99.5% [5]

Experimental Protocol: Two-Step Hydrocyanation of 1,3-
Butadiene (Conceptual Laboratory Scale)

Materials:

1,3-butadiene

Hydrogen cyanide (HCN)

Zero-valent nickel-phosphite catalyst (e.g., Ni[P(OAr)s]a)

Lewis acid catalyst (e.g., ZnClz2)
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Solvent (e.qg., tetrahydrofuran)

Inert gas (e.g., Nitrogen or Argon)

Procedure:

Step 1: First Hydrocyanation and Isomerization

In a pressure reactor under an inert atmosphere, dissolve the nickel-phosphite catalyst in the
solvent.

Introduce 1,3-butadiene into the reactor.
Heat the mixture to the reaction temperature (e.g., 100 °C).[1]
Slowly add hydrogen cyanide to the reactor while maintaining the temperature and pressure.

The reaction produces a mixture of pentenenitrile isomers, primarily 3-pentenenitrile (3PN)
and 2-methyl-3-butenenitrile (2M3BN).[2]

To enrich the linear isomer, the mixture is heated in the presence of the nickel catalyst and a
Lewis acid co-catalyst to isomerize 2M3BN to 3PN.[2]

Separate the resulting pentenenitriles from the catalyst and any unreacted starting materials.

Step 2: Second Hydrocyanation

In a separate pressure reactor, charge the isomerized pentenenitrile mixture.
Introduce the nickel-phosphite catalyst and a Lewis acid promoter.

Heat the mixture to the reaction temperature (e.g., 30-150 °C).[2]

Slowly add a second equivalent of hydrogen cyanide.

The reaction proceeds with anti-Markovnikov addition of HCN to the pentenenitriles to form
adiponitrile.[2]
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 After the reaction is complete, the adiponitrile is separated from the catalyst and purified by
distillation.

Process Workflow and Reaction Mechanism
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Caption: Process flow for the industrial synthesis of adiponitrile.
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Caption: Catalytic cycle of nickel-catalyzed hydrocyanation.
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Cyanuric Chloride Synthesis

Cyanuric chloride is a versatile intermediate used in the production of herbicides (notably

atrazine), reactive dyes, and optical brighteners.[6][7] The industrial synthesis is a two-step

process starting from hydrogen cyanide and chlorine.[6][8]

Quantitative Data

Parameter Value Reference(s)
Cyanogen Chloride Formation
20-40 °C [8]1°]

Temp.
Trimerization Temperature > 300 °C [8]19]
Trimerization Catalyst Activated Carbon [819]
Cyanogen Chloride (CICN)

_ > 95% [9]
Yield
Cyanuric Chloride Yield > 90% [9]
Global Production (2005) ~200,000 tons [6]

Experimental Protocol: Synthesis of Cyanuric Chloride

(Conceptual Laboratory Scale)

Materials:

Hydrogen cyanide (HCN)

Chlorine gas (Cl2)

Activated carbon

Inert gas (e.g., Nitrogen)
Procedure:

Step 1: Synthesis of Cyanogen Chloride (CICN)
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 In a suitable reactor, introduce an aqueous solution to act as a reaction medium.

» Bubble a mixture of hydrogen cyanide and chlorine gas through the solution at a controlled
temperature of 20-40 °C.[8]

e The reaction is exothermic; ensure adequate cooling to maintain the temperature.

e The resulting cyanogen chloride can be separated, washed with water to remove HCI, and
dried.[8]

Step 2: Trimerization of Cyanogen Chloride

Pack a tube furnace with activated carbon catalyst.

Heat the furnace to a temperature exceeding 300 °C.[8]

Pass the gaseous, purified cyanogen chloride through the heated catalyst bed.

The trimerization reaction is highly exothermic.

The cyanuric chloride product exits the reactor as a vapor and is collected by condensation.

[9]

Process Workflow
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Caption: Workflow for the industrial production of cyanuric chloride.
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Acetone Cyanohydrin and Methyl Methacrylate
(MMA) Synthesis

Acetone cyanohydrin is a key intermediate in the production of methyl methacrylate (MMA), the
monomer for acrylic plastics (PMMA).[10] It is also used as a safer, in-situ source of HCN in
other chemical syntheses.[10]

Suantitative [

Parameter Value Reference(s)

Acetone Cyanohydrin

, -20to +20 °C [11]
Synthesis Temp.
Acetone Cyanohydrin Alkaline substance (e.g.,

: [11][12]
Synthesis Catalyst NaOH)
Acetone Cyanohydrin Yield 77-78% (lab scale) [13]
MMA Synthesis (from ACH)

~130-160 °C [12]

Temp.
MMA Synthesis Reagents Sulfuric acid, Methanol [10]
Overall MMA Yield (from ACH) ~90% [14]

Experimental Protocol: Synthesis of Acetone
Cyanohydrin (Laboratory Scale)

Materials:

Acetone

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

Sulfuric acid (40%)

Water

Ether (for extraction)
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e Anhydrous sodium sulfate (for drying)
Procedure:

 In a three-necked flask equipped with a stirrer and thermometer, dissolve sodium cyanide in
water and add acetone.[13]

e Cool the flask in an ice bath to 15 °C.[13]

o Slowly add 40% sulfuric acid over several hours, maintaining the temperature between 10-20
°C.[13]

» After the addition is complete, stir for an additional 15 minutes.
o Separate the organic layer of acetone cyanohydrin that forms.
« Filter the remaining solution to remove sodium bisulfate.

o Extract the aqueous filtrate with ether.[13]

o Combine the ether extracts with the previously separated organic layer and dry over
anhydrous sodium sulfate.

» Remove the ether and acetone by distillation.

« Distill the residue under reduced pressure to obtain pure acetone cyanohydrin (boiling point
78-82 °C at 15 mm Hg).[13]

Logical Relationship Diagram
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Caption: Synthesis pathway from acetone to PMMA via acetone cyanohydrin.

Strecker Amino Acid Synthesis

The Strecker synthesis is a classic and commercially significant method for producing racemic

a-amino acids from aldehydes, ammonia, and cyanide.[15][16] It is notably used for the

industrial production of methionine.[15]

© 2025 BenchChem. All rights reserved. 12/19

Tech Support


https://www.benchchem.com/product/b8752448?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis
https://www.jk-sci.com/blogs/resource-center/strecker-amino-acid-synthesis
https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8752448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Quantitative Data

Quantitative data for industrial-scale Strecker synthesis is often proprietary. The following
represents typical laboratory conditions.

Parameter Value Reference(s)
Aldehyde/Ketone,
Reactants Ammonia/Amine, Cyanide [15][16]

Source (HCN, KCN, NaCN)

Intermediate a-aminonitrile [15]
Final Step Hydrolysis (acidic or basic) [15][17]
Product Racemic a-amino acid [15]

Experimental Protocol: Synthesis of an a-Amino Acid
(General Laboratory Procedure)

Materials:

» Aldehyde (e.g., acetaldehyde for alanine synthesis)

Ammonium chloride (NH4Cl)

Potassium cyanide (KCN)

Water

Hydrochloric acid (for hydrolysis)

Procedure:

Step 1: Formation of a-Aminonitrile

 In areaction vessel, dissolve ammonium chloride and potassium cyanide in water.

e Add the aldehyde to the solution.
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 Stir the mixture at room temperature. The reaction involves the in-situ formation of an imine
from the aldehyde and ammonia, followed by nucleophilic attack of the cyanide ion.[17]

e The a-aminonitrile product may precipitate or can be extracted from the reaction mixture.
Step 2: Hydrolysis to a-Amino Acid

« |solate the a-aminonitrile from the previous step.

e Add a strong acid (e.g., concentrated HCI) and heat the mixture to reflux.

e The nitrile group is hydrolyzed to a carboxylic acid.

o After the reaction is complete, cool the solution and neutralize it to precipitate the amino acid
product.

e The amino acid can be purified by recrystallization.

Reaction Mechanism
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Caption: Simplified mechanism of the Strecker amino acid synthesis.

Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a method used to elongate the carbon chain of an aldose (a
type of sugar) by one carbon atom.[18][19] While it has limitations such as low yield and the
use of toxic reagents, it is valuable for synthesizing sugars that are not readily available from
natural sources.[18][19]

Quantitative Data
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Parameter Value Reference(s)

Aldose, Aqueous Cyanide

Reactants [18][19]
(e.g., NaCN)

Intermediates Cyanohydrins, Lactones [18]

Reduction Agent (Classic) Sodium amalgam [18]

Reduction Agent (Improved) Hz with Pd/BaSOa4 catalyst [19]
Mixture of two epimeric

Product [18]
aldoses

Typical Yield (Classic Method) ~30% [19]

Experimental Protocol: Chain Elongation of D-Arabinose
(Classic Method)

Materials:

D-Arabinose

Sodium cyanide (NaCN)

Water

Sodium amalgam

Acid (for pH adjustment)

Procedure:

e React D-arabinose with an aqueous solution of sodium cyanide. The cyanide adds to the
aldehyde group, forming two diastereomeric cyanohydrins.[18]

e Heat the solution in water to hydrolyze the nitrile groups of the cyanohydrins to carboxylic
acids, which then form stable lactones (D-gluconolactone and D-mannonolactone).[18]

o Separate the two diastereomeric lactones using a suitable method such as chromatography.
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e Reduce the desired lactone (e.g., D-gluconolactone) with a sodium amalgam.
o Careful control of pH is necessary during the reduction.

e The reduction of the lactone yields the final aldose product (e.g., D-glucose).

Reaction Pathway

Aldose (n carbons) NaCN / H20 Hydrolysis (Heat)

NaCN

Diastereomeric
Cyanohydrins

ydrolysis
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;

Separation

VAN

Lactone A Lactone B

P s

Reduction Reduction
(e.g., Na-Hg) (e.g., Na-Hg)

' '

Epimer A Epimer B
(n+1 carbons) (n+1 carbons)
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Caption: General pathway of the Kiliani-Fischer synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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